molecular formula C10H7FN2O3 B15365918 1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)-

1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)-

Cat. No.: B15365918
M. Wt: 222.17 g/mol
InChI Key: DNACLNVTQHMBKN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-fluorophenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the condensation of a monoacyl hydrazide with a carboxylic acid, followed by dehydrative cyclization to form the oxadiazole ring. This reaction often requires elevated temperatures and strong acidic conditions .

Another approach involves the use of α-bromo nitroalkanes, which are coupled with acyl hydrazides to directly deliver the 2,5-disubstituted oxadiazole. This method avoids the formation of a 1,2-diacyl hydrazide intermediate and is notable for its mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the removal of co-products and purification steps are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules .

Additionally, the compound’s ability to resist metabolism by hydrolytic esterase and peptidase enzymes enhances its stability and bioavailability . The specific molecular targets and pathways involved depend on the biological activity being studied, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid

InChI

InChI=1S/C10H7FN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15)

InChI Key

DNACLNVTQHMBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)F

Origin of Product

United States

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